Hexyl isovalerate

Description

Contextualization within Ester Chemistry and Natural Product Research

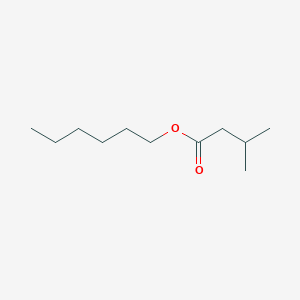

Hexyl isovalerate, also known as hexyl 3-methylbutanoate, is an organic compound classified as an ester. nih.govparchem.com Esters are derivatives of carboxylic acids where the hydroxyl group of the acid is replaced by an alkoxy group. In the case of this compound, it is formed from the reaction of isovaleric acid (3-methylbutanoic acid) and hexanol. wikipedia.orgnih.gov Isovaleric acid is a short-chain fatty acid found naturally in a variety of foods and plants. wikipedia.org

As a volatile organic compound (VOC), this compound is a component of the natural aroma of many fruits and plants. thegoodscentscompany.comperflavory.com Its presence in nature situates it within the field of natural product research, which focuses on the isolation, identification, and study of chemical compounds derived from natural sources. The investigation of such compounds is crucial for understanding the chemical basis of flavors and scents in the biological world.

Significance of Investigating Volatile Organic Compounds in Academic Domains

The study of volatile organic compounds like this compound holds significant importance across multiple academic disciplines. In flavor and fragrance chemistry, these compounds are fundamental to creating the sensory profiles of foods, beverages, and perfumes. perflavory.com this compound is recognized for its sweet, fruity, and green aroma, often described as having notes of apple, pineapple, and strawberry, making it a subject of interest for its contribution to the organoleptic properties of various products. thegoodscentscompany.comsynerzine.com

In the domain of chemical ecology, VOCs are key mediators of interactions between organisms. researchgate.netnih.gov Plants emit a complex blend of volatiles that can serve various functions, including attracting pollinators, repelling herbivores, or signaling to neighboring plants. uva.nl Research has shown that volatiles induced by insect feeding can attract natural enemies of the herbivores, a phenomenon known as indirect defense. researchgate.net The specific chemical signatures of these volatile blends, which can include esters like this compound, are critical for conveying ecological information. uva.nl

Furthermore, the detection and quantification of this compound are subjects of study in analytical chemistry. Techniques such as gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME) are employed to identify and measure its presence in complex mixtures, such as food aromas or plant emissions. perflavory.comnih.gov Isotope ratio mass spectrometry (GC-C-IRMS) can also be used to differentiate between natural and synthetic sources of the compound. nih.gov

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | nih.govnist.govnih.gov |

| Molecular Weight | 186.29 g/mol | nist.govnih.gov |

| CAS Registry Number | 10032-13-0 | nih.govnist.gov |

| Appearance | Colorless to pale yellow clear liquid | perflavory.comsynerzine.com |

| Boiling Point | 215 °C | synerzine.com |

| Flash Point | 87.78 °C (190 °F) | thegoodscentscompany.comperflavory.comsynerzine.com |

| Specific Gravity | 0.852 - 0.859 @ 25°C | thegoodscentscompany.comperflavory.com |

| Refractive Index | 1.417 - 1.421 @ 20°C | thegoodscentscompany.comperflavory.com |

| IUPAC Name | Hexyl 3-methylbutanoate | nih.gov |

Natural Occurrence of this compound

This compound is a naturally occurring ester found in a variety of plants, fruits, and derived products. Its presence contributes to their characteristic aroma profiles.

| Source | Scientific Name / Type | Source(s) |

| Apple | Malus domestica | thegoodscentscompany.com |

| Strawberry | Fragaria ananassa | thegoodscentscompany.com |

| Nectarine | Prunus persica var. nucipersica | thegoodscentscompany.com |

| White Wine | Fermented Grape Product | thegoodscentscompany.com |

| Cider | Fermented Apple Product | thegoodscentscompany.com |

| Cape Jasmine | Gardenia jasminoides | thegoodscentscompany.com |

| Spike Lavender Oil | Lavandula latifolia | thegoodscentscompany.com |

| Yarrow | Achillea millefolium | thegoodscentscompany.com |

| Heracleum species | Heracleum sosnowskyi | researchmap.jp |

Structure

3D Structure

Properties

IUPAC Name |

hexyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDDTPVXLMVLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064921 | |

| Record name | Butanoic acid, 3-methyl-, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/pungent, fruity odour | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

215.00 °C. @ 760.00 mm Hg | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.857 | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10032-13-0 | |

| Record name | Hexyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10032-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJ2M7YCY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Hexyl Isovalerate

Chemical Synthesis Approaches

The chemical synthesis of hexyl isovalerate predominantly relies on esterification reactions, where isovaleric acid or its derivative reacts with hexanol. These methods can be broadly categorized into traditional routes and emerging strategies that offer improvements in efficiency and sustainability.

Traditional Esterification Routes

Traditional methods for ester synthesis have been the bedrock of chemical manufacturing for over a century. Among these, Fischer-Speier and Steglich esterifications are notable for their utility.

Fischer-Speier Esterification is a classic acid-catalyzed esterification method. cftri.res.inmdpi.com It involves the reaction of a carboxylic acid (isovaleric acid) with an alcohol (hexanol) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. cftri.res.in The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction, for instance, through azeotropic distillation. cftri.res.inmdpi.comthegoodscentscompany.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. cftri.res.inresearchgate.net

Steglich Esterification offers a milder alternative for ester synthesis, which is particularly useful for sensitive substrates. nih.govnih.gov Developed in 1978, this method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.govnih.gov The reaction proceeds at room temperature and is known for its high yields, even with sterically hindered alcohols and acids. nih.gov A key feature of the Steglich esterification is the in-situ removal of water by DCC, which forms the insoluble urea (B33335) derivative, dicyclohexylurea (DCU), thus driving the reaction to completion. nih.gov The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by the acyl-transfer capabilities of DMAP. nih.govmdpi.com

Emerging Synthetic Strategies

In the quest for greener and more efficient chemical processes, several innovative strategies for ester synthesis have been developed. These methods often lead to shorter reaction times, higher yields, and reduced environmental impact.

Microwave-Assisted Synthesis has gained considerable attention as it can dramatically accelerate reaction rates. researchgate.netresearchgate.net The application of microwave irradiation can lead to rapid heating of the reactants, resulting in significantly shorter reaction times compared to conventional heating methods. researchgate.netredalyc.org This technique has been successfully applied to various esterification reactions, often leading to higher yields and cleaner products. researchgate.net For instance, microwave-assisted enzymatic esterification has been shown to produce emollient esters with high conversion rates in a fraction of the time required by conventional methods. researchgate.net

Ultrasound-Assisted Synthesis , another green chemistry approach, utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. researchgate.net The collapse of cavitation bubbles generates localized hot spots with high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. google.com This sonochemical approach has been demonstrated to be effective in accelerating esterification reactions, often at lower temperatures than conventional methods. google.com

Ionic Liquids in Synthesis have emerged as novel reaction media with unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. researchgate.netnih.gov These "designer solvents" can be tailored to specific reaction requirements. nih.gov In the context of esterification, ionic liquids can act as both the solvent and, in some cases, the catalyst. google.com Their use can facilitate product separation and catalyst recycling, contributing to a more sustainable process. nih.gov The synthesis of hexyl dihydrocaffeate in an ionic liquid using lipase (B570770) has been reported with high yields, demonstrating the potential of this approach for related ester productions. google.com

Enzymatic Synthesis and Biocatalysis

The use of enzymes, particularly lipases, for the synthesis of esters like this compound represents a significant advancement towards green and sustainable chemistry. Biocatalysis offers high selectivity, mild reaction conditions, and reduced byproduct formation compared to traditional chemical methods.

Application of Immobilized Lipases in Ester Production

Immobilization of lipases on solid supports is a key strategy to enhance their stability, reusability, and ease of separation from the reaction mixture, making the process more economically viable for industrial applications. mdpi.com Lipases are versatile enzymes that can catalyze esterification, transesterification, and other related reactions. nih.gov

Commonly used lipases for ester synthesis include those from Candida antarctica (often available as Novozym 435), Rhizomucor miehei (Lipozyme IM-20), and Candida rugosa. cftri.res.innih.govnih.govnih.gov These lipases have been successfully employed in the synthesis of various flavor esters, including those structurally similar to this compound, such as hexyl butyrate (B1204436) and isoamyl isovalerate. cftri.res.innih.govnih.gov The support materials for immobilization can range from polymeric resins like Diaion HP-20 to inorganic nanoparticles, which can influence the enzyme's activity and stability. nih.govnih.gov For example, Candida rugosa lipase immobilized on Diaion HP-20 showed high conversion in the synthesis of hexyl butyrate and retained a significant portion of its initial activity after multiple reuse cycles. nih.govnih.gov

The table below summarizes the use of different immobilized lipases in the synthesis of various esters, highlighting the reaction conditions and resulting conversions.

| Lipase Source | Support Material | Ester Synthesized | Reaction Conditions | Conversion (%) | Reference(s) |

| Candida rugosa | Diaion HP-20 | Hexyl butyrate | 47.0-59.5 °C, Molar ratio 1:1.4-1:2 | 90.8-95.01 | nih.govnih.gov |

| Rhizomucor miehei | Anion exchange resin | Isoamyl isovalerate | 50 °C, Molar ratio 1.5:1 (alcohol:acid) | >85 | cftri.res.in |

| Candida antarctica (Novozym 435) | Macroporous acrylic resin | Hexyl formate | 40 °C, Molar ratio 1:5 (acid:hexanol) | 98.28 | researchgate.net |

| Rhizomucor miehei | Immobilized | Ethyl isovalerate | 60 °C, Molar ratio optimized | High | nih.gov |

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of enzymatic ester synthesis, several reaction parameters must be carefully optimized. These include temperature, substrate molar ratio, and enzyme concentration.

Temperature plays a crucial role in enzyme activity and reaction kinetics. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation if a critical temperature is exceeded. nih.gov For instance, in the synthesis of hexyl butyrate using immobilized Candida rugosa lipase, optimal temperatures were found to be in the range of 47-60°C. nih.govnih.gov

Substrate Molar Ratio of the alcohol to the carboxylic acid is another critical factor. In reversible esterification reactions, using an excess of one substrate can shift the equilibrium towards product formation. However, an excessive amount of either the alcohol or the acid can lead to substrate inhibition of the lipase. researchgate.net The optimal molar ratio varies depending on the specific enzyme and substrates used. For example, in the synthesis of hexyl butyrate, molar ratios of acid to alcohol ranging from 1:1.4 to 1:2 were found to be effective. nih.govnih.gov

Enzyme Concentration directly impacts the reaction rate. Increasing the amount of biocatalyst generally leads to a faster conversion. nih.gov However, from an economic standpoint, it is desirable to use the minimum amount of enzyme necessary to achieve a high conversion in a reasonable timeframe. Optimization studies often employ statistical methods like Response Surface Methodology (RSM) to determine the ideal combination of these parameters. researchgate.net In a solvent-free system for hexyl butyrate synthesis, biocatalyst concentrations between 15.8% and 17.65% were found to be optimal. nih.gov

The following table presents data on the optimization of various parameters for the synthesis of different esters.

| Ester | Lipase | Optimized Parameter | Optimal Value | Conversion/Yield | Reference(s) |

| Hexyl butyrate | Candida rugosa on Diaion HP-20 | Temperature | 47.0 - 59.5 °C | 90.8 - 95.01% | nih.govnih.gov |

| Hexyl butyrate | Candida rugosa on Diaion HP-20 | Molar Ratio (acid:alcohol) | 1:1.4 - 1:2 | 90.8 - 95.01% | nih.govnih.gov |

| Hexyl butyrate | Candida rugosa on Diaion HP-20 | Biocatalyst Concentration | 15.8 - 17.65% | 90.8 - 95.01% | nih.govnih.gov |

| Isoamyl isovalerate | Rhizomucor miehei | Temperature | 50 °C | >85% | cftri.res.in |

| Isoamyl isovalerate | Rhizomucor miehei | Molar Ratio (alcohol:acid) | 1.5:1 | >85% | cftri.res.in |

| Ethyl isovalerate | Rhizomucor miehei | Temperature | 60 °C | High | nih.gov |

Biotechnological Platforms for Ester Production

The sustainable production of flavor esters like this compound can be further enhanced by utilizing biotechnological platforms for the synthesis of the precursor molecules, namely isovaleric acid and hexanol.

While hexanol is typically derived from petrochemical sources, research into its bio-based production is ongoing. More established, however, are the biotechnological routes for producing short-chain carboxylic acids like isovaleric acid. Engineered microorganisms, such as Escherichia coli, have been developed to produce isovaleric acid from renewable feedstocks like glucose. researchgate.net These engineered strains can be designed to overproduce specific enzymes in the branched-chain amino acid biosynthesis pathway, leading to the accumulation of isovaleric acid. researchgate.net This approach offers a renewable and potentially more sustainable alternative to the chemical synthesis of this key precursor. The integration of such bio-based precursor production with enzymatic esterification presents a holistic biotechnological platform for the "natural" synthesis of flavor esters. frontiersin.orgresearchgate.net

Novel Enzymatic Approaches to Hexyl Ester Synthesis

The pursuit of greener and more sustainable methods for the synthesis of flavor and fragrance esters has led to a significant focus on enzymatic approaches. Lipases, in particular, have emerged as highly effective biocatalysts for the esterification and transesterification reactions that produce hexyl esters. These enzymes offer high selectivity, operate under mild reaction conditions, and are considered a "natural" production method, which is a significant advantage in the food and cosmetic industries. Novel enzymatic strategies, including the use of immobilized enzymes and optimization of reaction parameters, have been developed to enhance the efficiency and economic viability of hexyl ester synthesis.

Studies have demonstrated the successful synthesis of various hexyl esters through lipase-catalyzed reactions. For instance, the transesterification of hexanol with triacetin (B1683017) to produce hexyl acetate (B1210297) has been optimized using immobilized lipase from Mucor miehei (Lipozyme IM-77). nih.gov Similarly, the direct esterification of hexanol and butyric acid to form hexyl butyrate has been achieved with high conversion rates using immobilized lipase from Rhizomucor miehei. researchgate.net

The synthesis of isovalerate esters, which share structural similarities with this compound, has also been a subject of enzymatic investigation. Research into the synthesis of pentyl isovalerates has provided valuable insights into the application of immobilized lipases for this class of compounds. In one study, Porcine pancreatic lipase (PPL) and Candida cylindracea lipase (CCL) were immobilized on Celite and Amberlite IRA-938. tandfonline.com The immobilized lipases were then used to catalyze the synthesis of pentyl isovalerates, demonstrating the effectiveness of this enzymatic approach. tandfonline.com The operational stability of these immobilized lipases was a key finding, with the enzymes retaining a significant portion of their initial activity after multiple uses. tandfonline.com

The data from these studies on various hexyl and related esters underscore the potential of novel enzymatic approaches for the efficient and sustainable production of this compound. The principles of enzyme selection, immobilization, and process optimization are directly applicable and provide a strong foundation for developing a biocatalytic process for this specific target compound.

Research Findings on Enzymatic Hexyl Ester Synthesis

Table 1: Optimized Conditions for Lipase-Catalyzed Hexyl Acetate Synthesis

| Parameter | Optimized Value |

| Enzyme Source | Immobilized lipase from Mucor miehei (Lipozyme IM-77) |

| Reaction Time | 7.7 h |

| Temperature | 52.6 °C |

| Enzyme Amount | 37.1% |

| Substrate Molar Ratio (Triacetin:Hexanol) | 2.7:1 |

| Added Water | 12.5% |

| Predicted Molar Conversion | 88.9% |

| Actual Molar Conversion | 86.6% |

| Data sourced from a study on the optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane. nih.gov |

Table 2: Optimized Conditions for Lipase-Catalyzed Hexyl Butyrate Synthesis

| Parameter | Optimized Value |

| Enzyme Source | Immobilized lipase from Rhizomucor miehei (Lipozyme IM-77) |

| Reaction Time | 8.0 h |

| Temperature | 46.9 °C |

| Substrate Molar Ratio (Hexanol:Butyric Acid) | 1:1.2 |

| Enzyme Amount | 36.4% |

| Predicted Molar Conversion | 100% |

| Actual Molar Conversion | 98.2% |

| Data from the optimization of hexyl butyrate synthesis by direct esterification. researchgate.net |

Table 3: Reusability of Immobilized Lipases in n-Pentyl Isovalerate Synthesis

| Enzyme | Support | Retention of Initial Activity after 8 Cycles |

| Porcine Pancreatic Lipase (PPL) | Celite | > 60% |

| Porcine Pancreatic Lipase (PPL) | Amberlite IRA-938 | > 60% |

| Candida cylindracea Lipase (CCL) | Celite | > 60% |

| Candida cylindracea Lipase (CCL) | Amberlite IRA-938 | > 60% |

| Data from a study on the immobilization of lipases for the synthesis of pentyl isovalerates. tandfonline.com |

Advanced Analytical Characterization of Hexyl Isovalerate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of volatile compounds like hexyl isovalerate, enabling their separation from intricate mixtures for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. imist.ma In the context of this compound, GC-MS facilitates the separation of this ester from other volatile organic compounds (VOCs) present in a sample. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides detailed structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios of the ions. imist.ma

This technique has been instrumental in identifying this compound in a variety of matrices, including fruits like strawberries and in various food products. hst-j.orgnih.gov The retention time of this compound in the GC column provides a preliminary identification, which is then confirmed by its unique mass spectrum. For instance, in the analysis of fragrance compounds, GC-MS can distinguish between numerous components, including alcohols, esters, aldehydes, and ketones, within a complex mixture. gcms.cz

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) and Time-of-Flight Mass Spectrometry (TOFMS)

For highly complex samples where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced resolution and peak capacity. nih.govuliege.be This technique employs two columns with different stationary phases, providing a more detailed separation of the sample's components. nih.gov When coupled with time-of-flight mass spectrometry (TOFMS), which offers high-speed data acquisition, GC×GC-TOFMS becomes an exceptionally powerful tool for the untargeted analysis of volatile profiles. dlr.denih.gov

The application of GC×GC-TOFMS allows for a more thorough characterization of complex volatile mixtures, such as those found in food and biological samples. nih.govmdpi.com This advanced methodology can reveal the presence of trace compounds that might be co-eluted and thus missed in a standard GC-MS analysis. uliege.be The enhanced separation power is particularly beneficial for distinguishing isomers and compounds with similar volatilities, which is often the case in natural product analysis. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from various matrices. nih.govmdpi.com In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. mdpi.com The volatile compounds, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is subsequently introduced into the injector of a gas chromatograph for thermal desorption and analysis.

HS-SPME is widely used in the analysis of food aromas, environmental samples, and biological fluids due to its simplicity, sensitivity, and minimal sample preparation requirements. nih.govmdpi.comnih.gov The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. mdpi.com For the analysis of a broad range of volatiles, fibers with mixed phases, such as Divinylbenzene/Carboxen/PDMS, are often employed. mdpi.comnih.gov The coupling of HS-SPME with GC-MS or GC×GC-TOFMS provides a powerful workflow for the comprehensive profiling of volatile compounds in complex samples. researchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of the nuclei within a molecule.

In the ¹H NMR spectrum of this compound, the signals for the different protons would appear at specific chemical shifts, and the splitting patterns (multiplicity) would reveal the number of neighboring protons. For ¹³C NMR, the spectrum shows a signal for each unique carbon atom in the molecule. pressbooks.pub The chemical shifts in ¹³C NMR are influenced by the same factors as in ¹H NMR, such as the deshielding effects of electronegative atoms. pressbooks.pub While signal integration is not typically used for quantification in ¹³C NMR, the number of signals confirms the number of chemically non-equivalent carbons. pressbooks.pub

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~172 |

| α-Carbon (to C=O) | ~2.1 | ~43 |

| β-Carbon (isobutyl) | ~1.9 | ~26 |

| γ-Carbons (isobutyl methyls) | ~0.9 | ~22 |

| O-CH₂ (hexyl) | ~4.0 | ~64 |

| CH₂ (hexyl chain) | ~1.2-1.6 | ~25-31 |

| CH₃ (hexyl) | ~0.9 | ~14 |

Note: These are predicted values and can vary based on the solvent and experimental conditions. sigmaaldrich.com

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner. The resulting mass spectrum is a fingerprint of the molecule.

The fragmentation of esters in MS often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragments would include the acylium ion corresponding to the isovalerate portion and ions resulting from the loss of the hexyl group. nih.gov Analysis of these fragment ions allows for the confirmation of both the acid and alcohol moieties of the ester. nih.gov The molecular ion peak (M+), if present, confirms the molecular weight of the compound. libretexts.org

Chemometric Approaches in Volatile Compound Analysis

In the analysis of complex volatile organic compound (VOC) profiles, where this compound can be one of many constituents, chemometric methods are indispensable for extracting meaningful information from large datasets. These statistical techniques allow for the visualization of data patterns, the differentiation between sample groups, and the classification of samples based on their chemical fingerprints. The following sections detail the application of key chemometric approaches in the characterization of volatile compounds.

Principal Component Analysis (PCA) for Data Visualization

Principal Component Analysis (PCA) is a multivariate statistical method used to reduce the dimensionality of complex datasets while retaining most of the original variance. aaqr.org In the context of volatile compound analysis, PCA transforms the original variables (e.g., the concentrations of individual volatile compounds) into a new set of uncorrelated variables known as principal components (PCs). sigmaaldrich.com The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible remaining variance. aaqr.org

This technique is widely used to analyze air pollution data and to identify critical pollutant species or sources. aaqr.org By plotting the samples on a "score plot" based on the first few PCs (e.g., PC1 vs. PC2), underlying groupings, patterns, and outliers within the data can be visualized. sigmaaldrich.comresearchgate.net A corresponding "loadings plot" reveals which original variables (volatile compounds) are most influential in driving the separation seen in the score plot. For instance, PCA can reveal that specific esters or aldehydes are the primary drivers of variability among samples. researchgate.net This method is valuable for exploring the inherent structure of data from gas chromatography (GC) analyses of volatile profiles. sigmaaldrich.com

Below is a table representing a hypothetical PCA output for the analysis of volatile compounds in different fruit samples, where this compound could be a contributing variable.

| Principal Component | Eigenvalue | % of Variance Explained | Cumulative % of Variance |

| PC1 | 4.8 | 48.0% | 48.0% |

| PC2 | 2.5 | 25.0% | 73.0% |

| PC3 | 1.1 | 11.0% | 84.0% |

This interactive table illustrates how the first few principal components capture the majority of the data's variability, allowing for effective data visualization and interpretation.

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) for Differentiation

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised multivariate regression method used to discriminate between two or more predefined classes of samples. creative-proteomics.com It is an evolution of the Partial Least Squares-Discriminant Analysis (PLS-DA) method. OPLS-DA enhances differentiation by separating the variation in the dataset into two parts: predictive variation that is correlated to the class distinction and orthogonal (uncorrelated) variation that is not related to it. creative-proteomics.com

This clear separation makes model interpretation more straightforward. In volatile compound analysis, OPLS-DA is applied to identify the specific compounds that are most responsible for differentiating between sample groups (e.g., different fruit cultivars, wines from different geographical origins, or products at different developmental stages). researchgate.netnih.gov The model's performance and predictive ability are often assessed using parameters like R2Y (goodness of fit) and Q2 (goodness of prediction). researchgate.netresearchgate.net A key output of OPLS-DA is the Variable Importance in Projection (VIP) score, which ranks compounds based on their contribution to the discrimination between groups. youtube.com Metabolites with a high VIP score are considered significant for the observed separation. youtube.com

The following table shows a representative summary of an OPLS-DA model used to differentiate between two types of fruit based on their volatile profiles.

| Model Parameter | Value | Interpretation |

| R2Y (cumulative) | 0.95 | 95% of the variation in the class membership is explained by the model. |

| Q2 (cumulative) | 0.88 | The model can predict 88% of the variation in class membership. |

| p-value | < 0.05 | The model is statistically significant. |

This interactive table demonstrates the key metrics used to validate an OPLS-DA model, ensuring its robustness and reliability for differentiating between sample groups.

Hierarchical Clustering Analysis of Volatile Profiles

Hierarchical Clustering Analysis (HCA) is an algorithmic approach used to group similar samples or variables into a hierarchy of clusters. In the analysis of volatile profiles, HCA organizes samples based on similarities in their chemical composition. mdpi.com The results are typically visualized as a dendrogram or a heatmap, which provides an intuitive illustration of the relationships between samples. mdpi.comresearchgate.netnih.gov The length of the branches in a dendrogram indicates the degree of similarity or dissimilarity between clusters. mdpi.com

HCA is effective in revealing the natural groupings within a set of samples based on their volatile compound profiles. mdpi.com For example, it can be used to classify different wine varietals based on their unique aroma compound signatures or to group plant genotypes according to the relative abundance of specific terpenes or esters. mdpi.comresearchgate.net When presented as a heatmap, HCA can simultaneously show the clustering of samples and the relative concentrations of volatile compounds, with color gradients indicating low to high abundance. researchgate.netnih.gov This provides a comprehensive overview of the volatile profiles across an entire sample set. researchgate.netresearchgate.net

The table below simulates data that could be used for an HCA, showing the relative abundance of selected esters in different fruit samples.

| Compound | Sample A (Apple) | Sample B (Nectarine) | Sample C (Strawberry) |

| Ethyl acetate (B1210297) | High | Medium | High |

| Butyl acetate | High | Medium | Low |

| This compound | Low | High | Medium |

| Methyl salicylate | Low | Medium | High |

This interactive table illustrates how the differential abundance of volatile compounds, including this compound, across various samples forms the basis for their classification using Hierarchical Clustering Analysis.

Biological and Ecological Significance of Hexyl Isovalerate

Natural Occurrence and Biosynthesis Pathways in Biological Systems

Hexyl isovalerate is a naturally occurring volatile compound found in various biological systems, particularly in plants. nih.gov Its presence contributes to the complex scent profiles of these organisms.

Detection in Plant Volatile Emissions

This compound has been identified as a component of the volatile organic compounds (VOCs) emitted by a range of plant species. It has been reported in Eucalyptus nitens and Bupleurum fruticosum. nih.gov Studies have also detected this compound in the volatile profiles of Lavandula angustifolia Mill. (lavender) dergipark.org.trdergipark.org.tr, Salvia species such as Salvia apiana and Salvia macrosiphon scispace.comcabidigitallibrary.orgresearchgate.netnih.govjbclinpharm.org, and Capsicum frutescens (chili pepper) cultivars scielo.brresearchgate.nettandfonline.comsemanticscholar.orgajouronline.com. In some Capsicum varieties, this compound is a major volatile compound. researchgate.nettandfonline.comsemanticscholar.orgajouronline.com It is also present in apple fruit, contributing to the aroma, particularly in later stages of maturity in cultivars like 'Ruixue' and 'Fuji'. nih.govmdpi.com this compound has been found in tea, including GABA white tea and beauty tea, where it contributes to the fresh aroma. mdpi.comtea-science.comnih.gov Additionally, it has been identified in heather (Calluna vulgaris) volatile emissions. nih.govresearchgate.net Its isomer, cis-3-Hexenyl isovalerate, has also been detected in plants like Cynanchum mongolicum. ebi.ac.uk

Table 1: Detection of this compound in Plant Species

| Plant Species | Common Name | Reference(s) | Notes |

| Eucalyptus nitens | Eucalyptus | nih.gov | Reported occurrence |

| Bupleurum fruticosum | Bupleurum | nih.gov | Reported occurrence |

| Lavandula angustifolia | Lavender | dergipark.org.trdergipark.org.tr | Component of essential oil |

| Salvia apiana | White Sage | scispace.com | Identified in aerial parts |

| Salvia macrosiphon | Sage | cabidigitallibrary.orgjbclinpharm.org | Major compound in essential oil |

| Salvia sharifii | Sage | researchgate.netnih.gov | Component of essential oil |

| Capsicum frutescens | Chili Pepper | scielo.brresearchgate.nettandfonline.comsemanticscholar.orgajouronline.com | Major volatile in some cultivars |

| Malus domestica | Apple | nih.govmdpi.com | Contributes to fruit aroma |

| Camellia sinensis | Tea | mdpi.comtea-science.comnih.govoup.com | Contributes to fresh aroma in white tea |

| Calluna vulgaris | Heather | nih.govresearchgate.net | Identified in volatile emissions |

| Eryngium caucasicum | Eryngium | tbzmed.ac.ircropj.com | Major compound in root essential oil |

| Caucalis platycarpos | Caucalis | tbzmed.ac.ircropj.com | Major compound in root essential oil |

| Cynanchum mongolicum | ebi.ac.uk | Cis-3-Hexenyl isovalerate detected |

Enzymatic Precursors and Metabolic Routes in De Novo Synthesis

While specific detailed enzymatic pathways for the de novo synthesis of this compound are not extensively detailed in the provided search results, the presence of esters like this compound in plants is generally linked to the esterification of alcohols and carboxylic acids. In apples, for instance, the increase in the content of esters, including this compound, during fruit maturation is associated with the increased expression of genes encoding enzymes with alcohol acyltransferase (AAT) activity, such as MdAAT2. nih.gov Alcohol dehydrogenase (ADH) enzymes, which convert aldehydes from the lipoxygenase (LOX) pathway into alcohols, also play a role in the production of volatile compounds like esters during fruit maturation. nih.gov This suggests that the biosynthesis of this compound likely involves the enzymatic combination of hexanol (derived from fatty acid metabolism via the LOX pathway and ADH activity) and isovaleric acid (3-methylbutanoic acid).

Roles in Chemical Ecology and Interspecies Interactions

Volatile organic compounds like this compound play crucial roles in the chemical ecology of plants, mediating interactions with other organisms.

Function as Insect Semiochemicals

This compound and its isomers can act as semiochemicals, influencing insect behavior. While some esters, such as butyl isovalerate and isoamyl hexanoate, have been shown to cause repellency in gravid female Zeugodacus tau flies, other esters like hexyl acetate (B1210297) and butyl acetate caused tendency behavior. nih.gov The isomer (Z)-3-hexenyl isovalerate has been reported to have an attractant effect on female Thrips tabaci and western flower thrips at certain concentrations. google.com It is also listed as an insect attractant. ebi.ac.uk This indicates that this compound and related esters can have varied effects on insects, potentially acting as attractants, deterrents, or repellents depending on the insect species, concentration, and blend with other volatiles.

Contribution to Complex Biological Aroma Systems (Research Context)

Volatile Compound Abundance Correlations in Ecosystems

Volatile organic compounds play crucial roles in ecological interactions, including plant defense, communication, and attraction of pollinators or natural enemies nih.govresearchgate.net. This compound is one such volatile found in the emissions of various plant species, contributing to the complex olfactory landscape of ecosystems.

Studies have identified this compound as a component in the volatile profiles of different plants. For instance, it has been reported in Eucalyptus nitens and Bupleurum fruticosum nih.gov. It is also found in the essential oil of Salvia macrosiphon, where it constituted a significant percentage of the total oil composition uludag.edu.trbrieflands.com. In Salvia reuterana, this compound was identified as one of the main compounds in the essential oil brieflands.com. The presence and abundance of this compound in these plants suggest its potential role in their interactions with the environment, possibly related to herbivore deterrence or attraction of beneficial insects nih.govresearchgate.net.

In Rhodobryum giganteum, a moss species, this compound was detected as a volatile component mdpi.com. The volatile composition of this moss varied between samples collected from different geographic regions, indicating that environmental factors might influence the abundance of compounds like this compound in ecosystems mdpi.com.

This compound has also been found in the essential oil of Heracleum persicum, where esters were the most abundant class of aliphatic compounds mdpi.com. While hexyl butyrate (B1204436) and octyl acetate were predominant in this case, this compound was also present mdpi.com. The concentration of aliphatic compounds in Heracleum persicum can be influenced by soil conditions, such as the concentration of salts and nitrogen mdpi.com. This highlights how environmental factors can directly impact the abundance of this compound in a specific ecosystem.

The presence of this compound in diverse plant species across different ecosystems suggests its widespread occurrence and potential ecological relevance as a volatile signal.

Changes in Volatile Profiles during Biological Processes (e.g., Ripening, Stress Responses)

The production and emission of volatile organic compounds in plants are dynamic processes that can change significantly during various biological stages, such as fruit ripening and responses to stress nih.gov. These changes in volatile profiles, including the levels of this compound, can have important implications for plant interactions and defense.

During fruit ripening, the volatile composition often shifts, with an increase in the content and types of esters mdpi.com. In apples, for example, this compound has been observed to increase as the fruit matures mdpi.com. In 'Ruixue' apples, this compound was a major volatile compound in mature fruit (180–210 days after full bloom), whereas aldehydes were predominant in the early stages of development mdpi.com. Similarly, in 'Fuji' apples, this compound was also a major volatile compound in mature fruit mdpi.com. This suggests that this compound contributes to the characteristic aroma of ripe apples and its production is upregulated during the ripening process mdpi.com.

Biological processes such as stress responses can also influence the volatile profiles of plants nih.gov. Plants emit VOCs in response to biotic and abiotic stresses, which can serve as defense mechanisms or signaling molecules nih.govresearchgate.net. Salicylic (B10762653) acid (SA), a plant hormone, is known to participate in plant responses to abiotic stress and has a role in controlling gene expression related to defense uludag.edu.tr. Studies on Salvia macrosiphon have investigated the effects of salicylic acid on the quality and quantity of essential oil components, which include this compound uludag.edu.tr. While the provided information indicates that SA can influence secondary metabolites, the specific impact on this compound levels in Salvia macrosiphon in response to stress is not explicitly detailed in the search results, beyond its presence as a constituent uludag.edu.trbrieflands.com.

However, other studies demonstrate the link between stress and volatile production. For instance, drought stress can affect plant metabolites and the emission of VOCs researchgate.net. Herbivory can also induce the emission of de novo-produced VOCs that act as warning signals nih.gov. While this compound is not specifically mentioned as a stress-induced volatile in all contexts, the general principle that stress alters volatile profiles suggests that its levels could be affected depending on the plant species and the nature of the stressor.

Furthermore, the enzymatic processing stages of certain products, like tea, can also lead to changes in this compound content. In Beauty Tea, the content of this compound, along with other compounds, was found to increase with processing tea-science.com. This indicates that biological processes beyond natural development and stress, such as post-harvest enzymatic activity, can also influence the levels of this volatile compound tea-science.com.

The dynamic nature of this compound abundance during ripening and its potential modulation during stress responses and processing highlight its active involvement in the biological and ecological interactions of the organisms that produce it.

Table 1: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 61455 |

| Salicylic acid | 338 |

| Hexyl hexanoate | 8177 |

| Hexyl butyrate | 7786 |

| Octyl acetate | 8194 |

| α-farnesene | 5281515 |

| 2-hexenal | 445637 |

| Hexanal | 6032 |

| 3-hexenal | 5281127 |

| Butyl butyrate | 7803 |

| Linalool | 6549 |

| Eucalyptol | 2758 |

| Camphor | 2537 |

| α-thujone | 10708 |

| Benzyl benzoate | 8230 |

| n-hexyl benzoate | 7865 |

| n-hexanal | 6032 |

| 1-methoxy-2-propyl acetate | 81261 |

| Nonanal | 8891 |

| Estragole | 10054 |

| Limonene | 22311 |

| α-pinene | 7727 |

| β-caryophyllene | 5281517 |

| Decanal | 31297 |

| cis-β-ocimene | 5281662 |

| Hexyl acetate | 8105 |

| Isopentyl isovalerate | 13785 |

| Ethyl palmitate | 11186 |

| Isovaleric acid | 7907 |

| n-hexanol | 8814 |

| cis-3-hexen-1-ol | 5281125 |

| Geraniol | 637566 |

| cis-3-hexenyl butyrate | 5364912 |

| trans-2-hexen-1-ol | 5283411 |

Data Table: this compound Content in 'Ruixue' Apple Ripening

| Development Stage (DAFB) | Major Volatile Compounds | This compound (%) |

| 60 | 2-hexenal, Hexanal, 3-hexenal | Not specified |

| 180 | This compound, α-farnesene, 2-hexenal | 15.73 |

| 210 | Hexenyl isovalerate, Hexyl hexanoate, α-farnesene | 12.48 |

Note: Data extracted from search result mdpi.com. DAFB = Days After Full Bloom.

Data Table: Main Constituents of Salvia macrosiphon Essential Oil

| Compound Name | Percentage (%) |

| Linalool | 26.3 |

| Hexyl hexanoate | 9.6 |

| This compound | 9.3 |

| Hexyl-2-methyl-butanoate | 8.9 |

| Sclareol | 7.2 |

| Hexyl octanoate | 6.1 |

Theoretical and Computational Investigations of Hexyl Isovalerate

Structure-Activity Relationship (SAR) Studies and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the structural or property descriptors of a chemical with its biological activity, including flavor and fragrance profiles. researchgate.net For aliphatic esters such as hexyl isovalerate, QSAR models can predict their sensory characteristics based on a variety of molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of a molecule's structure and are essential for building predictive mathematical models. youtube.comnih.gov

The development of robust QSAR models relies on the careful selection of relevant molecular descriptors. nih.govresearchgate.net These can be broadly categorized as:

Topological Indices: These descriptors are derived from the two-dimensional representation of the molecule and describe its size, shape, and branching. Examples include connectivity indices and Kappa shape indices. researchgate.netresearchgate.net For instance, a QSAR study on the fruity odor of 27 aliphatic esters identified the electrotopological-state index of the carbonyl carbon and the Kappa shape index as significant descriptors. researchgate.net

Physicochemical Descriptors: These relate to the bulk properties of the molecule. A key descriptor in this category is the logarithm of the octanol-water partition coefficient (logP), which quantifies the hydrophobicity of a molecule. nih.gov The toxicity of many organic compounds, acting through a non-specific narcotic mechanism, often shows a linear relationship with logP. nih.gov

Quantum-Chemical Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. ucsb.edu Important examples include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). ucsb.edu The E_HOMO is related to the molecule's ability to donate electrons, while the E_LUMO is related to its ability to accept electrons. ucsb.edu These frontier orbital energies are crucial in understanding and predicting a molecule's reactivity. ucsb.edu A study on aliphatic esters found that E_HOMO, in combination with topological indices, could effectively predict their fruity odor. researchgate.net

The table below summarizes some of the key molecular descriptors used in QSAR studies of esters.

| Descriptor Category | Example Descriptors | Relevance to this compound's Activity |

| Topological Indices | Connectivity Index, Kappa Shape Index, Electrotopological-State Index | Describe the molecular size, shape, and branching, which influence how the molecule interacts with olfactory receptors. researchgate.net |

| Physicochemical Descriptors | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, which affects its transport and interaction with biological membranes. nih.govnih.gov |

| Quantum-Chemical Descriptors | E_HOMO (Highest Occupied Molecular Orbital Energy), E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Relate to the molecule's electronic properties and reactivity, influencing its ability to bind to receptors. researchgate.netucsb.edu |

These QSAR models, once validated, can be used to predict the sensory properties of new or untested esters, aiding in the design of novel flavor and fragrance compounds. researchgate.net

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations offer a detailed view of the electronic structure and geometry of molecules, providing insights that are not easily accessible through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. mdpi.com It is particularly useful for investigating molecular interactions because it can provide a good balance between accuracy and computational cost. mdpi.com The B3LYP functional is a popular choice within DFT for such calculations. mdpi.com

In the context of this compound, DFT can be used to calculate a variety of properties that govern its interactions with other molecules, such as biological receptors. These properties include:

Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of atoms in the this compound molecule. mdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): As mentioned earlier, the energies and shapes of the HOMO and LUMO are crucial for understanding reactivity. ucsb.edu DFT provides a way to visualize these orbitals and calculate their energies. mdpi.com

Electrostatic Potential Surface: This surface maps the electrostatic potential onto the electron density of the molecule, revealing regions that are electron-rich (negatively charged) and electron-poor (positively charged). mdpi.com This information is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are essential for a molecule's binding to a receptor. mdpi.com

This compound is a flexible molecule with several rotatable single bonds. This flexibility means that it can exist in numerous different three-dimensional shapes, or conformations. A conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.

This type of analysis is typically performed using computational methods. By systematically rotating the bonds and calculating the energy of each resulting conformation, an energetic profile, or potential energy surface, can be constructed. The low-energy conformations are the ones that are most likely to be present at a given temperature and are therefore the most relevant for understanding the molecule's interactions with its environment.

While a detailed conformational analysis and energetic profile for this compound is not available in the cited literature, the principles of such a study are well-established in computational chemistry. The results of such an analysis would be crucial for understanding how this compound fits into the binding pocket of an olfactory receptor, as the shape of the molecule is a key determinant of its biological activity.

Predictive Modeling for Environmental Fate and Reactivity

Predictive models are essential for assessing the environmental impact of chemicals. researchgate.net These models use the physicochemical properties and reactivity of a compound to estimate its distribution, persistence, and degradation in the environment. researchgate.net For volatile organic compounds (VOCs) like this compound, a major concern is their fate in the atmosphere. acs.orgresearchgate.net

In the troposphere, the primary degradation pathway for most VOCs is reaction with photochemically generated radicals, most importantly the hydroxyl radical (•OH). researchgate.netnih.gov The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound. nih.gov

The reaction rate constant (k_OH) for the reaction of a VOC with the •OH radical can be determined experimentally or calculated using theoretical methods. nih.govmdpi.com Theoretical calculations, often employing transition state theory, can provide valuable estimates of these rate constants, especially for compounds where experimental data is lacking. mdpi.com For example, a computational study on two hydrofluoroketones calculated the rate constants for their reaction with •OH radicals, providing insights into their atmospheric persistence. mdpi.com

While specific experimental or calculated k_OH values for this compound are not available in the provided search results, it is expected to react with •OH radicals primarily through hydrogen abstraction from the alkyl chains. researchgate.net

The atmospheric lifetime of a VOC is a measure of how long it persists in the atmosphere before being removed by chemical reactions or physical processes. scispace.com For compounds primarily removed by reaction with •OH radicals, the atmospheric lifetime (τ) can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with the hydroxyl radical and [OH] is the average concentration of hydroxyl radicals in the atmosphere. mdpi.com

Based on the calculated rate constants, the atmospheric lifetimes of compounds can be predicted. For instance, theoretical studies have estimated the atmospheric lifetimes of hydrofluoroketones to be on the order of one to ten years. mdpi.com

The degradation of this compound in the atmosphere, initiated by reaction with •OH radicals, would lead to the formation of a variety of oxygenated products. The initial radical formed by H-atom abstraction would react with molecular oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical would lead to the formation of stable products such as aldehydes, ketones, and carboxylic acids, which can be further oxidized or removed from the atmosphere through deposition. acs.org

The table below outlines the key aspects of predictive modeling for the environmental fate of this compound.

| Parameter | Description | Relevance to this compound |

| Reaction with •OH radicals | The primary chemical sink for many VOCs in the troposphere. researchgate.net | Initiates the atmospheric degradation of this compound. |

| Rate Constant (k_OH) | A measure of how fast a compound reacts with •OH radicals. nih.gov | Determines the atmospheric lifetime of this compound. |

| Atmospheric Lifetime (τ) | The average time a molecule of the compound remains in the atmosphere. scispace.com | Indicates the potential for long-range transport and overall environmental impact. |

| Degradation Pathways | The sequence of chemical reactions that break down the compound in the atmosphere. acs.org | Leads to the formation of various oxygenated products. |

Emerging Research Directions and Future Perspectives

Development of Next-Generation Synthetic Methodologies

The future of hexyl isovalerate synthesis is increasingly moving away from traditional chemical methods towards greener, more sustainable alternatives. The development of biocatalytic processes, particularly those using enzymes, represents a significant leap forward.

Enzymatic Synthesis: Enzyme-catalyzed synthesis is at the forefront of next-generation methodologies. aip.org Lipases, such as those from Candida rugosa or Pseudomonas stutzeri, are being explored as effective biocatalysts for the esterification reaction that produces this compound and other esters. nih.govnih.gov This approach offers several advantages, including high specificity, mild reaction conditions, and the production of compounds considered "eco-friendly" and safe for human consumption, which is a significant market driver. aip.orgchemicalsolutions.in Research is focused on optimizing reaction conditions—such as temperature, solvent medium, and substrate ratios—to maximize yield and regioselectivity. nih.gov For instance, studies on similar ester syntheses have achieved high conversion rates (up to 99%) by carefully selecting solvents like tetrahydrofuran (B95107) (THF) and optimizing the temperature. nih.gov

Mathematical Modeling: To accelerate the optimization of these green synthetic methods, researchers are developing mathematical models. aip.org These models incorporate kinetic and thermodynamic parameters to predict reaction outcomes and identify optimal operating conditions, thereby reducing the need for extensive, time-consuming laboratory experiments. aip.orgnih.gov By simulating the effects of enzyme concentration, temperature, and substrate inhibition, these models provide a powerful tool for designing efficient, industrial-scale processes for producing wax esters and related compounds. aip.org

Advanced Analytical Techniques for Comprehensive Profiling

To fully understand the contribution of this compound to the aroma profiles of complex mixtures like foods and beverages, researchers are turning to more powerful analytical techniques that overcome the limitations of traditional methods.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC has emerged as a superior alternative to conventional one-dimensional gas chromatography (GC) for analyzing complex volatile samples. mdpi.comnih.gov This technique utilizes two different chromatography columns connected by a modulator, providing significantly enhanced separation capacity and peak resolution. mdpi.commdpi.com When coupled with a Time-of-Flight Mass Spectrometer (GC×GC-TOFMS), it allows for the confident identification and quantification of minor compounds, like this compound, even in intricate matrices such as wine, beer, or fruit extracts. mdpi.commdpi.comleco.com This leads to a more complete and accurate "fingerprint" of a product's volatile composition. nih.gov

Advanced Sample Preparation: The evolution of analytical hardware is complemented by innovations in sample preparation. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are favored for their sensitivity, efficiency, and reduced solvent use. researchgate.netresearchgate.net HS-SPME, in particular, is a highly automated technique that has been successfully used to measure a wide array of volatiles, including esters, in various beverages. mdpi.comresearchgate.net

Novel Mass Spectrometry Approaches: Beyond GC×GC, research into novel ionization methods for mass spectrometry aims to provide real-time analysis and better discrimination between isomers, which are often a challenge for conventional MS techniques. nih.gov Techniques like Atmospheric Pressure Corona Discharge Ionization (APCDI) followed by Collision-Induced Dissociation (CID) are being studied for their potential to distinguish between ester isomers with the same molecular formula, which is crucial for detailed aroma research. nih.gov

A comparison of these analytical techniques is presented below.

| Technique | Principle | Advantages | Common Applications |

| GC×GC-TOFMS | Two-dimensional chromatographic separation coupled with high-speed mass spectrometry. mdpi.commdpi.com | High separation efficiency, increased peak capacity, improved sensitivity, detailed sample fingerprinting. mdpi.comnih.gov | Analysis of complex volatile profiles in food, beverages, and environmental samples. mdpi.comnih.govleco.com |

| HS-SPME | Extraction of volatile and semi-volatile compounds from the headspace above a sample onto a coated fiber. mdpi.com | Solvent-free, simple, sensitive, and easily automated. mdpi.comresearchgate.net | Profiling aroma compounds in fruits, wine, beer, and other alcoholic beverages. mdpi.comresearchgate.net |

| APCDI-MS | Ambient ionization technique where a corona discharge ionizes volatile compounds at atmospheric pressure. nih.gov | Real-time measurement, high sensitivity, potential for isomer discrimination. nih.gov | Rapid screening and analysis of volatile organic compounds, including esters. nih.gov |

Deeper Elucidation of Complex Biological and Ecological Roles

This compound is more than just a flavor compound; it is a chemical signal with significant roles in the natural world. Future research aims to unravel the intricacies of its function in plant biology and ecosystem dynamics.

Plant-Insect Interactions: this compound is a component of the blend of Herbivore-Induced Plant Volatiles (HIPVs) that plants release upon attack. nih.gov These volatile signals are crucial in mediating tritrophic interactions. usda.gov For instance, the emitted blend can serve as a beacon, attracting natural enemies (predators and parasitoids) of the attacking herbivores, thus forming a key part of the plant's indirect defense strategy. nih.govresearchgate.net Conversely, some herbivores may use these same volatiles to locate host plants. Understanding the specific contribution of this compound within this complex chemical conversation is a key area of future study.

Plant-Plant Communication: Airborne volatiles released by a damaged plant can act as warning signals to neighboring, undamaged plants. nih.gov This "priming" effect can trigger the receiving plants to ramp up their own defensive capabilities in preparation for a potential attack. Research is ongoing to determine the specific roles of individual compounds like this compound and other C6-volatiles in inducing these defense responses in nearby plants. nih.gov

Influence of Environmental Change: The biosynthesis of plant secondary metabolites, including esters, is influenced by environmental factors. usda.govnih.gov Global environmental changes, such as rising temperatures and altered precipitation patterns, can impact the production of this compound. usda.gov This, in turn, can alter the chemical profile of the plant and disrupt the finely tuned interactions it has with insects, including herbivores and pollinators, with potential cascading effects on ecosystem stability. usda.gov

Integration of Multi-Omics and Computational Approaches in Research

The convergence of high-throughput "omics" technologies and powerful computational tools is set to revolutionize research into this compound, from its synthesis to its ecological function.

Computational Pathway Design: Advanced computational platforms are being developed to design novel or improved biosynthetic production routes for chemicals. plos.org Tools like novoStoic2.0 integrate pathway synthesis, thermodynamic evaluation, and enzyme selection to create thermodynamically viable and efficient routes for producing target molecules. plos.org This approach can streamline the transition from a computer-designed pathway to successful experimental implementation in microbial factories.

Molecular Modeling: At the atomic level, molecular modeling techniques such as docking and molecular dynamics simulations are being used to understand enzyme-catalyst interactions. nih.gov These studies can explain the high regioselectivity of enzymes used in ester synthesis, revealing how the substrate binds to the active site. nih.gov This knowledge is invaluable for re-engineering enzymes to improve their efficiency or alter their specificity for producing desired esters.

Systems Biology and Multi-Omics: A systems biology approach, integrating genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic view of how this compound is produced and regulated in organisms. Genome-scale metabolic models (GEMs) can be used to map metabolic networks and predict which genetic modifications would lead to an increased yield of a desired compound. acs.org In ecological studies, combining metabolomic data (like GC×GC-MS profiles) with multivariate statistical analysis helps to identify key compounds, such as this compound, that are responsible for differentiating samples or driving biological interactions. nih.gov This integrated approach is essential for deciphering the complex chemical ecology of flavors and fragrances. nih.gov

Q & A

Basic Research Questions

Q. How can hexyl isovalerate be reliably identified and quantified in plant-derived samples using chromatographic techniques?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with optimized parameters such as a non-polar capillary column (e.g., DB-5MS) and electron ionization (EI) at 70 eV. This compound can be identified via spectral matching with reference libraries (e.g., NIST) and quantified using internal standards like n-alkanes. For volatile collection, solid-phase microextraction (SPME) fibers (e.g., 50/30 μm DVB/CAR/PDMS) are recommended .

Q. What are the optimal conditions for synthesizing this compound to achieve high purity?

- Methodological Answer : Employ acid-catalyzed esterification between isovaleric acid and hexanol under reflux with concentrated sulfuric acid (0.5–1% w/w). Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using fractional distillation (boiling point: ~205–210°C). Purity can be validated via GC-MS (>95% by peak area) .

Q. How do extraction methods (e.g., SPME vs. steam distillation) affect the recovery of this compound from plant matrices?

- Methodological Answer : Compare extraction efficiencies by spiking plant material with a known concentration of this compound. SPME offers superior sensitivity for low-abundance volatiles (<1 ppm) due to minimal sample preparation, while steam distillation may degrade thermally labile esters. Validate via recovery rates and limit of detection (LOD) calculations .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in reported this compound concentrations across ecological studies (e.g., insect attraction vs. plant defense)?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to datasets from GC-MS and bioassays. Investigate confounding variables such as plant developmental stage (e.g., fruit maturation in Sambucus williamsii ) or interspecies variation (e.g., Salvia macrosiphon chemotypes ). Use ANOVA with post-hoc tests to assess significance of concentration-dependent effects .

Q. How does this compound influence interspecies communication in insect-plant ecosystems?

- Methodological Answer : Design dual-choice olfactometer assays using Drosophila melanogaster or aphids. Test synthetic this compound at ecologically relevant concentrations (e.g., 0.1–10 ng/μL) against controls. Pair behavioral data with electrophysiological recordings (GC-EAD) to identify receptor-specific responses .

Q. What molecular mechanisms underlie this compound’s observed antibacterial selectivity against Gram-positive bacteria?

- Methodological Answer : Conduct membrane permeability assays (e.g., SYTOX Green uptake) and transcriptomic analysis (RNA-seq) on Bacillus cereus exposed to sub-inhibitory concentrations. Compare with Gram-negative models (e.g., E. coli) to identify differential gene expression in lipid biosynthesis pathways .

Q. How can isotopic labeling (e.g., ¹³C) track this compound’s metabolic fate in plant tissues?

- Methodological Answer : Administer ¹³C-labeled isovaleric acid to plant cell cultures and monitor incorporation into this compound via LC-MS/MS. Use kinetic modeling to estimate turnover rates and identify rate-limiting enzymes in ester biosynthesis pathways .

Methodological Considerations

- Data Presentation : Use tables to compare retention indices (RI) and mass spectra across studies (e.g., RI = 1241 in Adams 2017 vs. 1239 in Salvia studies ).

- Experimental Reproducibility : Document instrument parameters (e.g., GC temperature ramps) and calibration curves per MIAME guidelines .

- Ethical Compliance : For ecological studies, follow institutional guidelines for insect handling and plant collection permits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |